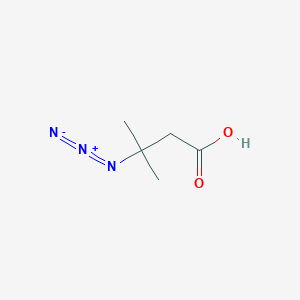

3-Azido-3-methylbutanoic acid

Description

Foundational Principles of Azide (B81097) Functionality in Organic Synthesis

The azide functional group (–N₃) is a cornerstone of modern organic synthesis, prized for its unique electronic structure and diverse reactivity. wikipedia.org It is a linear, 1,3-dipole described by several resonance structures, with the most significant ones depicting charge separation across the three nitrogen atoms (⁻N=N⁺=N⁻ ↔ N≡N⁺–N²⁻). wikipedia.orgdiva-portal.org This electronic configuration allows the azide to react with both electrophiles and nucleophiles. wikipedia.org

The reactivity of organic azides is characterized by several key transformations:

Cycloaddition Reactions: Azides readily participate in (3+2) cycloaddition reactions with unsaturated systems like alkenes and alkynes. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which forms stable 1,2,3-triazole rings with high efficiency and reliability. wikipedia.org

Staudinger Reaction: Azides react with phosphines, such as triphenylphosphine, to form iminophosphoranes. wikipedia.org This intermediate can be hydrolyzed to yield a primary amine, a transformation known as the Staudinger ligation, which serves as a mild method for reducing azides and acts as a protected amine synthon. wikipedia.org

Nitrogen Extrusion: A defining characteristic of azides is their ability to extrude diatomic nitrogen (N₂) upon thermal or photochemical stimulation, generating highly reactive nitrene intermediates. wikipedia.orgdiva-portal.org This tendency is exploited in rearrangements like the Curtius rearrangement, where an acyl azide converts to an isocyanate, a precursor for amines, ureas, and carbamates. wikipedia.org

Nucleophilic Properties: The terminal nitrogen atom of the azide group is mildly nucleophilic, enabling it to participate in substitution reactions with alkyl halides and ring-opening reactions with epoxides. wikipedia.orgwikipedia.org

General Overview of Azido (B1232118) Carboxylic Acid Derivatives as Versatile Synthons

Azido carboxylic acids are organic compounds that incorporate both an azide and a carboxylic acid functional group. This bifunctional nature makes them exceptionally versatile synthons—molecular fragments used as building blocks in organic synthesis. chemrevlett.com They serve as valuable precursors for a wide array of nitrogen-containing compounds, particularly biologically important N-heterocycles. chemrevlett.com

The dual functionality allows for selective reactions at either the azide or the carboxylic acid end. The carboxylic acid can be converted into esters, amides, or acyl chlorides without affecting the azide group under appropriate conditions. organic-chemistry.org Conversely, the azide group can undergo its characteristic reactions, such as cycloadditions or reductions, while the carboxylic acid remains intact. stanford.edu

A significant application of this class of compounds is in intramolecular reactions. For instance, ω-azido carboxylic acids can undergo intramolecular Schmidt reactions, promoted by reagents like triflic anhydride (B1165640) (Tf₂O) or via electrocatalysis, to form various lactams and pyrrolidines. rsc.orgacs.org These reactions are powerful tools for constructing cyclic structures found in many natural products and pharmaceuticals. The ability to form acyl azides directly from carboxylic acids provides a streamlined pathway to isocyanates via the Curtius rearrangement, which are themselves versatile intermediates for synthesizing a variety of heterocycles. organic-chemistry.orgmetu.edu.tr

Research Significance and Scope Pertaining to 3-Azido-3-methylbutanoic Acid

This compound is a specific example of an azido carboxylic acid. While not as extensively documented in standalone research as some other complex molecules, its chemical structure and properties make it a relevant compound for synthetic applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 105090-72-0 lookchem.com |

| Molecular Formula | C₅H₉N₃O₂ lookchem.com |

| Molecular Weight | 143.15 g/mol chemenu.com |

| Synonyms | 3-azido-3-methyl-butanoic acid |

A documented synthesis for this compound involves the reaction of 3,3-dimethylacrylic acid (also known as 3-methylbutenoic acid) with sodium azide in a mixture of glacial acetic acid and water. google.com The reaction proceeds by heating the mixture, leading to the formation of the target compound. google.com

The significance of this compound lies primarily in its utility as a chemical intermediate. It has been cited in patents as a precursor for synthesizing N-chlorinated antimicrobial compounds. google.com In this context, the carboxylic acid is first converted to an acyl chloride using thionyl chloride, which can then be used in subsequent synthetic steps. google.com Furthermore, it is listed as an upstream product for the synthesis of 3-Amino-3-methyl-butan-1-ol, demonstrating its role as a building block for other functionalized small molecules. lookchem.com

The importance of the azido-methylbutanoic acid scaffold is further highlighted by related isomers. For example, the chiral compound (S)-2-azido-3-methylbutanoic acid is a key starting material in the industrial synthesis of valganciclovir, an antiviral medication. researchgate.netjocpr.com This underscores the value of this class of azido carboxylic acids in the pharmaceutical industry for creating complex, biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,7-8-6)3-4(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBYXYUFWAJPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Azido 3 Methylbutanoic Acid and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiopure forms of 3-azido-3-methylbutanoic acid. Key strategies include the stereoselective introduction of the azide (B81097) moiety onto a prochiral or racemic precursor and the resolution of a racemic mixture.

A primary route to chiral this compound involves the nucleophilic substitution of a chiral halogenated precursor, such as (R)- or (S)-3-bromo-3-methylbutanoic acid. The success of this approach hinges on the stereospecificity of the substitution reaction, which is typically governed by an SN2 mechanism.

The reaction of a chiral 3-halo-3-methylbutanoic acid derivative with an azide source, like sodium azide, is expected to proceed via a bimolecular nucleophilic substitution (SN2) pathway. In this mechanism, the azide nucleophile attacks the carbon atom bearing the halogen leaving group from the side opposite to the leaving group. This "backside attack" leads to a Walden inversion of the stereochemical configuration at the chiral center.

For instance, the synthesis of (S)-3-azido-3-methylbutanoic acid would require (R)-3-bromo-3-methylbutanoic acid as the starting material. The reaction proceeds through a single, concerted transition state where the C-N bond is forming concurrently as the C-Br bond is breaking. The stereochemical outcome is highly predictable, resulting in the formation of the product with an inverted configuration and high enantiomeric purity, provided the precursor is enantiopure. The presence of the bromine atom at the tertiary carbon makes it susceptible to attack by nucleophiles, facilitating the displacement of the bromide ion.

To carry out the azidation reaction efficiently, especially when using inorganic salts like sodium azide which are insoluble in organic solvents, phase-transfer catalysis (PTC) is an essential technique. A phase-transfer catalyst, typically a quaternary ammonium salt or a complexing agent, facilitates the transport of the azide anion from the solid or aqueous phase into the organic phase where the halogenated substrate is dissolved.

In the context of asymmetric synthesis, chiral phase-transfer catalysts are employed to achieve stereocontrol. These catalysts form a chiral ion pair with the azide anion in the organic phase. The steric and electronic properties of the chiral catalyst create a chiral environment around the nucleophile, directing its attack on the electrophilic carbon of the substrate to preferentially form one enantiomer of the product over the other.

Cinchona alkaloid-derived quaternary ammonium salts are a well-established class of chiral phase-transfer catalysts that have been successfully applied in various asymmetric syntheses. rsc.orgrsc.org More recently, hydrogen bonding phase-transfer catalysts, such as chiral bisurea derivatives, have emerged as powerful tools for enantioselective azidation. acs.orgnih.gov These catalysts activate and transport the azide anion through hydrogen bonding interactions, which not only enhances its solubility but also orients it for a stereoselective attack on the substrate. acs.orgnih.gov The reaction between the catalyst-bound azide and the electrophile becomes the enantiodetermining step. acs.org

Table 1: Examples of Chiral Phase-Transfer Catalysts in Asymmetric Azidation

| Catalyst Type | Example Catalyst | Typical Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cinchona Alkaloid-Based | N-(9-Anthracenylmethyl)cinchonidinium bromide | Glycine Schiff Base | Up to 99% |

| Hydrogen Bonding (Urea) | Chiral Bisurea derivative | meso-Aziridinium ion | Up to 87% |

| Iron(II) Complex | Chiral Iron(II)/Pybox complex | α,β-Unsaturated Ester | Up to 99% |

An alternative strategy for synthesizing chiral azides involves a diazotransfer reaction, where an amino group is converted into an azide group. While this method is more commonly applied to α-amino acids, it can be adapted for β-amino acid precursors like 3-amino-3-methylbutanoic acid. The key reagent in this transformation is typically triflyl azide (TfN₃) or a similar diazotransfer agent.

The reaction proceeds by the activation of the primary amine, followed by the transfer of the diazo group (N₂) from the reagent. Subsequent rearrangement and elimination lead to the formation of the desired azide. To achieve stereoselectivity, one would start with an enantiopure β-amino acid precursor. The reaction mechanism generally proceeds with retention of configuration at the chiral center, making it a reliable method for transferring the stereochemical information from the starting material to the product. This approach is particularly valuable as enantiopure β-amino acids can be accessed through various established asymmetric synthetic routes. For instance, the stereoselective synthesis of precursors like meso-diaminopimelic acid has been achieved from enone-derived α-amino acids, demonstrating pathways to complex chiral amino acid structures. nih.gov

When a synthetic route produces a racemic mixture of this compound, enzymatic kinetic resolution offers a powerful method for separating the two enantiomers. This technique utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic substrate.

A common approach is the enantioselective esterification of the racemic carboxylic acid or the enantioselective hydrolysis of a racemic ester derivative. For example, a racemic mixture of this compound can be subjected to esterification with an alcohol (e.g., butanol) in the presence of a lipase such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase. The enzyme will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other.

The reaction is stopped at approximately 50% conversion, at which point the mixture contains one enantiomer as the ester and the other as the unreacted carboxylic acid. These two compounds can then be separated by standard chemical techniques, such as acid-base extraction. This method can yield both enantiomers with high optical purity. almacgroup.com The efficiency of the resolution is often described by the enantiomeric ratio (E-value), with higher E-values indicating better selectivity. almacgroup.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Carboxylic Acids

| Enzyme | Substrate Type | Reaction | Enantiomeric Ratio (E) |

|---|---|---|---|

| Pseudomonas cepacia Lipase | 3-Aryl alkanoic acid ester | Hydrolysis | >200 |

| Candida rugosa Lipase | 2-Methylalkanoic acid | Esterification | >100 |

| Lecitase™ Ultra | Allyl alcohol | Transesterification | >200 |

Enantioselective Nucleophilic Azidation of Chiral Halogenated Precursors

Convergent and Linear Synthesis Strategies

Table 3: Comparison of Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Reactants are combined in a sequential, step-by-step manner. | Conceptually simple, easy to plan. | Overall yield can be low for many steps. |

| Convergent | Separate fragments of the molecule are synthesized independently and then joined together. | Higher overall yield, more efficient for complex molecules, allows for parallel synthesis. | Requires more complex planning and fragment coupling reactions. |

Transformations from Related Butanoic Acid Scaffolds

The construction of this compound has been effectively achieved by modifying existing butanoic acid frameworks. Key strategies include nucleophilic substitution of a suitable leaving group at the C-3 position and stereospecific conversions of chiral precursors.

A primary and well-established method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor. vulcanchem.com Specifically, 3-bromo-3-methylbutanoic acid serves as a common starting material. The reaction with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the displacement of the bromide to yield the desired azido (B1232118) derivative. vulcanchem.com

Another approach involves the oxidation of a corresponding alcohol. The synthesis can commence from 3-azido-3-methylbutanol, which is then oxidized to the carboxylic acid. vulcanchem.com Reagents such as Jones reagent (CrO₃/H₂SO₄) can be employed for this transformation. vulcanchem.com

For the enantioselective synthesis of this compound, the Mitsunobu reaction offers a powerful tool. This reaction allows for the conversion of a chiral tertiary α-hydroxy ester to the corresponding α-azido ester with complete inversion of stereochemistry. organic-chemistry.org Starting with an enantiomerically pure 3-hydroxy-3-methylbutanoic acid derivative, the reaction with hydrazoic acid (HN₃) in the presence of a phosphine and an azodicarboxylate, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP) and trimethylphosphine (PMe₃), can afford the chiral azido compound in high yield and optical purity. organic-chemistry.org

Furthermore, the ring-opening of β-lactones with azide nucleophiles provides a versatile route to β-azido acids. researchgate.net This method allows for the stereoselective introduction of the azide functionality.

| Starting Material | Reagents | Product | Key Features |

| 3-Bromo-3-methylbutanoic acid | Sodium azide (NaN₃), DMF | This compound | Nucleophilic substitution |

| 3-Azido-3-methylbutanol | Jones reagent (CrO₃/H₂SO₄) | This compound | Oxidation |

| Enantiopure 3-hydroxy-3-methylbutanoic acid ester | HN₃, ADDP, PMe₃ | Enantiopure this compound ester | Mitsunobu reaction, inversion of stereochemistry |

| β-Lactone | Azide nucleophile | β-Azido acid | Stereoselective ring-opening |

Novel Routes Incorporating Azide Functionality (e.g., from Penicillamine derivatives)

The development of novel synthetic pathways to this compound from readily available and structurally unique starting materials is an area of ongoing research. One such innovative, though challenging, approach involves the transformation of penicillamine. Penicillamine, a sulfur-containing amino acid, possesses the core 3-methylbutanoic acid skeleton, but requires significant functional group manipulations to be converted to the target compound.

A theoretical multi-step pathway from penicillamine could be envisioned as follows:

Desulfurization: The initial step would involve the removal of the thiol group from the penicillamine backbone. This could potentially be achieved through reductive desulfurization methods.

Deamination and Azidation: Following desulfurization to yield 3-amino-3-methylbutanoic acid, the amino group would need to be converted to an azide. A standard method for this transformation is through a diazotization reaction. The amino group is first treated with a nitrite source under acidic conditions to form a diazonium salt. Subsequent treatment of the diazonium salt with an azide source, such as sodium azide, would then introduce the azide functionality at the C-3 position.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Azido 3 Methylbutanoic Acid

Reactivity of the Azido (B1232118) Moiety

The azido group (-N₃) is a versatile functional group known for its participation in a variety of chemical transformations. Its reactivity is central to the utility of 3-Azido-3-methylbutanoic acid in synthetic chemistry.

Reductive Transformations to Amine Functionalities

The reduction of the azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction provides a pathway to introduce a nitrogen-containing functional group, which is a key component in many biologically active molecules and polymers. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source). The reaction proceeds with the liberation of nitrogen gas, which is a strong thermodynamic driving force for the conversion. jove.commasterorganicchemistry.com

The general mechanism for the reduction of an alkyl azide (B81097) to a primary amine using a hydride source like LiAlH₄ involves the nucleophilic attack of the hydride on the terminal nitrogen of the azide, followed by a series of steps that ultimately lead to the expulsion of a nitrogen molecule and the formation of an amide ion, which is then protonated to yield the primary amine. jove.com

While specific experimental data for the reduction of this compound is not detailed in the provided search results, the expected product of its reduction would be 3-Amino-3-methylbutanoic acid.

Table 1: Illustrative Reductive Transformation of this compound Note: This table presents a representative reaction and is not based on specific experimental data found for this compound.

| Reactant | Reducing Agent | Product |

| This compound | LiAlH₄ followed by H₂O workup | 3-Amino-3-methylbutanoic acid |

| This compound | H₂, Pd/C | 3-Amino-3-methylbutanoic acid |

[3+2] Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The azide group is well-known for its participation in 1,3-dipolar cycloaddition reactions, a class of [3+2] cycloadditions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by K. Barry Sharpless. nih.gov This reaction is characterized by its high efficiency, wide scope, and the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govnih.gov

The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov This reaction is remarkably tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. nih.gov

Given the presence of the azido group, this compound is an excellent candidate for participation in CuAAC reactions, allowing for its conjugation to various alkyne-containing molecules.

Table 2: Representative [3+2] Cycloaddition Reaction of this compound Note: This table presents a representative reaction and is not based on specific experimental data found for this compound.

| Azide | Alkyne | Catalyst | Product |

| This compound | Phenylacetylene | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1-(1-carboxy-2-methylpropan-2-yl)-4-phenyl-1H-1,2,3-triazole |

Nucleophilic Substitution Reactions Involving the Azide Group

The azide anion (N₃⁻) is an excellent nucleophile and can be introduced into molecules via Sₙ2 reactions with alkyl halides or other substrates with good leaving groups. masterorganicchemistry.com Conversely, while the azido group in an alkyl azide is generally stable, the terminal nitrogen atoms are mildly nucleophilic. The C-N bond in tertiary azides, such as in this compound, is sterically hindered, which can influence its reactivity in substitution reactions. Nucleophilic substitution at a tertiary carbon is generally disfavored for Sₙ2 reactions due to steric hindrance. nih.gov Sₙ1-type reactions could potentially occur if a stable carbocation can be formed, but this would lead to a loss of stereochemistry if the carbon were chiral.

Photochemical Rearrangements and Nitrene Intermediates

The photolysis of organic azides can lead to the formation of highly reactive nitrene intermediates through the extrusion of nitrogen gas. wikipedia.org These nitrenes can then undergo a variety of subsequent reactions, including insertions into C-H bonds, additions to double bonds to form aziridines, or rearrangements. However, direct photochemical decomposition of alkyl azides can also lead to the formation of imines through a concerted mechanism without the intermediacy of a free nitrene. wikipedia.org The specific pathway and products are often dependent on the structure of the azide and the reaction conditions, such as the presence of triplet sensitizers. wikipedia.org Under mild conditions, some alkyl azides have been observed to undergo facile photodecomposition to yield small amounts of aldehydes. rsc.org

For this compound, photochemical decomposition would be expected to generate a nitrene intermediate or proceed via a concerted rearrangement. The resulting reactive species could then undergo intramolecular reactions or react with the solvent.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry, known for its acidic nature and its ability to undergo a variety of transformations, most notably nucleophilic acyl substitution reactions.

Esterification and Transesterification Reactions

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. This reaction, known as the Fischer esterification, is a reversible process. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the formation of the ester, either the alcohol is used in excess, or the water produced is removed from the reaction mixture. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

This compound, possessing a carboxylic acid group, can be readily esterified with various alcohols under acidic conditions.

Table 3: Illustrative Esterification Reactions of this compound Note: This table presents representative reactions and is not based on specific experimental data found for this compound.

| Carboxylic Acid | Alcohol | Catalyst | Ester Product |

| This compound | Methanol | H₂SO₄ | Methyl 3-azido-3-methylbutanoate |

| This compound | Ethanol (B145695) | HCl | Ethyl 3-azido-3-methylbutanoate |

Transesterification is the process of converting one ester into another by reacting the ester with an alcohol. This reaction is also typically catalyzed by an acid or a base. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification, involving protonation of the carbonyl group followed by nucleophilic attack of the new alcohol. wikipedia.org Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl.

An ester of this compound, such as its methyl ester, could undergo transesterification with a different alcohol to yield a new ester.

Table 4: Representative Transesterification Reaction Note: This table presents a representative reaction and is not based on specific experimental data found for this compound.

| Ester | Alcohol | Catalyst | Product |

| Methyl 3-azido-3-methylbutanoate | Propanol | H₂SO₄ | Propyl 3-azido-3-methylbutanoate |

Amidation and Peptide Bond Formation Pathways

The carboxylic acid moiety of this compound is a primary site for chemical modification, particularly through amidation to form amide bonds. This reaction is fundamental in various synthetic applications, including the incorporation of this unique amino acid derivative into peptide chains. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group to proceed efficiently. mdpi.com This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine.

Several established methodologies are employed for the amidation of carboxylic acids like this compound. A common approach involves the use of coupling reagents that form a highly reactive intermediate in situ. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. These reagents react with the carboxyl group to form an O-acylisourea intermediate, which is then readily displaced by an amine to yield the desired amide and a urea (B33335) byproduct. To improve yields and minimize side reactions, particularly racemization in chiral systems, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are often included.

Another pathway involves the conversion of the carboxylic acid into an "active ester". These esters contain a good leaving group, facilitating the subsequent reaction with an amine. The notorious issue of racemization caused by "overactivation" of carboxylic groups with traditional coupling reagents has led to increased interest in active ester-based methods for peptide synthesis. rsc.org While the acid azide method was one of the earliest employed in peptide synthesis, modern approaches often favor more efficient procedures. thieme-connect.de The presence of the azido group in this compound is generally compatible with most standard amidation conditions, allowing for its direct use in these synthetic transformations.

| Reagent/Method | Abbreviation | Mechanism of Action | Typical Conditions |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. | Often used with an additive like HOBt in aprotic solvents (e.g., DCM, DMF). |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSCDI | Forms a water-soluble O-acylisourea intermediate, simplifying byproduct removal. | Aqueous or organic solvents; often used with HOBt or DMAP. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an active ester (benzotriazolyl ester) intermediate. | Aprotic polar solvents like DMF with a tertiary amine base (e.g., DIPEA). |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Forms a highly reactive O-acylisourea which converts to an activated ester. | DMF or NMP with a non-nucleophilic base like DIPEA. |

Formation of Acyl Halides (e.g., Acid Chlorides)

To generate a more highly reactive derivative for nucleophilic acyl substitution, this compound can be converted into an acyl halide, most commonly an acyl chloride. wikipedia.org Acyl halides are among the most reactive carboxylic acid derivatives and serve as versatile intermediates in organic synthesis. libretexts.org The transformation involves replacing the hydroxyl (-OH) group of the carboxylic acid with a halogen atom.

The synthesis of an acyl chloride from this compound is typically achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). libretexts.org The gaseous nature of the byproducts simplifies purification, as they can be easily removed from the reaction mixture.

Alternatively, oxalyl chloride ((COCl)₂) can be used, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method is generally milder and produces only gaseous byproducts (CO, CO₂, and HCl). Other reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also effect this transformation. libretexts.org The resulting 3-azido-3-methylbutanoyl chloride is a highly electrophilic compound that readily reacts with a wide range of nucleophiles—including amines, alcohols, and water—to form amides, esters, and the parent carboxylic acid, respectively. The azide functional group is robust and does not typically react under the conditions used for acyl chloride formation.

| Reagent | Chemical Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Commonly used; byproducts are gaseous and easily removed. |

| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder conditions than SOCl₂; often requires a DMF catalyst. |

| Phosphorus pentachloride | PCl₅ | POCl₃(l), HCl(g) | Strong chlorinating agent; liquid byproduct requires separation. |

| Phosphorus trichloride | PCl₃ | H₃PO₃(s) | Reacts in a 3:1 acid-to-reagent ratio; solid byproduct. |

Intramolecular and Intermolecular Interactions Influencing Reactivity

The chemical reactivity of this compound is governed by a combination of intramolecular and intermolecular forces stemming from its specific functional groups.

Intramolecular Interactions: Internally, the molecule's structure features a quaternary carbon (C3) substituted with both a methyl group and an azido group. This gem-dimethyl arrangement creates significant steric hindrance around the C3 position. This steric bulk can influence the reactivity of adjacent positions, such as the α-carbon (C2), by impeding the approach of bulky reagents. Electronically, the azido group (N₃) and the carboxylic acid group (-COOH) are both electron-withdrawing. The inductive effect of the azide group can influence the acidity of the α-protons on C2, although this effect is somewhat attenuated by the intervening methylene (B1212753) group.

Intermolecular Interactions: The most significant intermolecular force for this compound is hydrogen bonding, enabled by the carboxylic acid group. The hydroxyl proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows molecules to form strong dimeric structures in nonpolar solvents and to interact strongly with polar and protic solvents. These interactions influence physical properties such as boiling point and solubility.

The polar azido and carbonyl groups also contribute to dipole-dipole interactions, further increasing intermolecular attraction. Computational studies on azido-containing compounds have revealed that interactions between two azido ligands can be weakly stabilizing, requiring dispersion forces to supplement orbital and electrostatic stabilization. unizar.es These non-covalent interactions, while weak, can influence the crystal packing of the solid material and the conformational preferences in solution, which in turn can affect reactivity.

| Interaction Type | Originating Group(s) | Effect on Reactivity and Properties |

|---|---|---|

| Intramolecular: Steric Hindrance | gem-Dimethyl group at C3 | Shields the C3 position and can sterically hinder reactions at adjacent sites (e.g., C2). |

| Intramolecular: Inductive Effect | -N₃ and -COOH groups | Electron-withdrawing nature influences the electron density throughout the carbon chain. |

| Intermolecular: Hydrogen Bonding | -COOH group | Dominant force; leads to dimerization and affects solubility and boiling point. Can influence reaction rates by solvating reactants. |

| Intermolecular: Dipole-Dipole | -N₃ and C=O groups | Contributes to overall intermolecular attraction and influences physical state and solubility. |

| Intermolecular: London Dispersion | Entire molecule | Weak, transient forces that contribute to overall cohesion, particularly for the nonpolar alkyl portions. |

Stereochemical Impact on Reaction Regio- and Stereoselectivity

The concepts of regioselectivity and stereoselectivity are crucial for understanding the outcomes of chemical reactions. Regioselectivity refers to the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer over another. masterorganicchemistry.com Stereoselectivity is the preference for the formation of one stereoisomer over another.

In the case of this compound, the molecule itself is achiral as it lacks any stereocenters. The C3 carbon, which is bonded to four different groups (methyl, azido, C2, and C4), is a quaternary carbon and thus not a chiral center. Therefore, reactions involving this starting material will not exhibit stereoselectivity unless a new chiral center is created in the process.

Regioselectivity: Reactions of this compound are, however, highly regioselective due to the distinct reactivity of its functional groups.

Carboxylic Acid Reactions: Nucleophilic acyl substitution reactions, such as amidation or esterification, will occur exclusively at the electrophilic carbonyl carbon of the carboxylic acid group.

Azide Group Reactions: Reactions involving the azide, such as reduction to an amine or participation in cycloadditions (e.g., "click chemistry"), will occur at the terminal nitrogen atoms of the azido moiety.

The steric bulk provided by the gem-dimethyl group at the C3 position can also play a role in directing the regioselectivity of certain reactions. For instance, in an elimination reaction involving a C2 proton, the steric environment could influence the formation of the resulting double bond, although such reactions are not typical for this compound under standard conditions.

Stereoselectivity: While the parent molecule is achiral, stereoselectivity becomes a critical consideration if a reaction introduces a new stereocenter. For example, if the ketone at C4 (in a related keto-acid) were to be reduced, a new chiral center would be formed at that position. The stereochemical outcome (i.e., the ratio of R and S enantiomers) would depend on the reducing agent and the steric influence of the nearby quaternary center at C3. The bulky azido and methyl groups could sterically direct the approach of the reagent, leading to a stereoselective formation of one stereoisomer over the other. Similarly, in reactions of chiral analogues, such as (R)- or (S)-2-azido-3-methylbutanoic acid, the existing stereocenter would heavily influence the stereochemical outcome of subsequent transformations. jst.go.jp

Advanced Analytical and Spectroscopic Characterization of 3 Azido 3 Methylbutanoic Acid

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC/LC)

The assessment of enantiomeric purity is critical for chiral molecules like 3-Azido-3-methylbutanoic acid, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. While direct studies on this compound are not extensively detailed, methodologies developed for structural isomers such as 2-azido-3-methylbutanoic acid provide a robust framework for its analysis. jocpr.com

A normal-phase chiral LC method has proven effective for the quantitative determination of the (R)- and (S)-enantiomers of azido-methylbutanoic acid derivatives. jocpr.com The separation is typically achieved using a chiral stationary phase (CSP), with polysaccharide-based columns like Chiralpak IA being particularly effective. jocpr.com These CSPs, often based on amylose (B160209) or cellulose, create a chiral environment where enantiomers interact differently, leading to different retention times and thus, separation. sigmaaldrich.commdpi.com

The mobile phase composition is a critical parameter for achieving optimal resolution. A common mobile phase for such separations consists of a mixture of a non-polar solvent like n-hexane with polar modifiers such as ethanol (B145695) and isopropyl alcohol. jocpr.com The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often crucial for improving peak shape and enhancing chromatographic efficiency, especially for acidic analytes. jocpr.comchromatographyonline.com The resolution between the two enantiomer peaks is a key measure of the separation's success, with a resolution value greater than 2.0 generally considered excellent. jocpr.com

Table 1: Representative Chiral HPLC Conditions for Azido-methylbutanoic Acid Isomers

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralpak IA | jocpr.com |

| Mobile Phase | n-hexane:ethanol:isopropyl alcohol:TFA (98:1.5:0.5:0.1 v/v/v/v) | jocpr.com |

| Detection Wavelength | 215 nm | jocpr.com |

| Injection Volume | 10 µL | jocpr.com |

| Typical Retention Times | (S)-enantiomer: ~7.7 min; (R)-enantiomer: ~8.4 min | jocpr.com |

| Resolution (Rs) | > 2.0 | jocpr.com |

Vibrational and Electronic Spectroscopy for Structural Elucidation (e.g., IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum is dominated by characteristic absorption bands corresponding to its azide (B81097) and carboxylic acid moieties.

The most prominent and diagnostic peak is the strong, sharp absorption band arising from the asymmetric stretching vibration of the azide group (-N₃). This peak typically appears in the region of 2100-2250 cm⁻¹. researchgate.net Another key feature is the strong absorption from the carbonyl (C=O) group of the carboxylic acid, which is generally observed around 1700-1760 cm⁻¹. spectroscopyonline.com

Furthermore, the carboxylic acid functional group exhibits a very broad absorption band due to the O-H stretching vibration, which is involved in strong intermolecular hydrogen bonding, often forming dimers. spectroscopyonline.com This broad peak can span a wide range, typically from 2500 to 3300 cm⁻¹, and often overlaps with the C-H stretching vibrations. spectroscopyonline.com The C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. rasayanjournal.co.in

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 2500–3300 (Broad) | O-H Stretch | Carboxylic Acid | spectroscopyonline.com |

| 2850–3000 | C-H Stretch | Methyl/Methylene | rasayanjournal.co.in |

| ~2100 | N=N=N Asymmetric Stretch | Azide | researchgate.netvulcanchem.comresearchgate.net |

| ~1700 | C=O Stretch | Carboxylic Acid | spectroscopyonline.com |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Determination (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and stereochemistry. For this compound (C₅H₉N₃O₂), both ¹H and ¹³C NMR are used for complete structural determination.

In the ¹H NMR spectrum , the chemical environment of each proton determines its resonance frequency (chemical shift). The two methyl groups attached to the quaternary carbon bearing the azide group are equivalent and would appear as a singlet, integrating to six protons. The methylene (-CH₂-) protons adjacent to the carboxylic acid would appear as another singlet, integrating to two protons. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, though its visibility can depend on the solvent used.

In the ¹³C NMR spectrum , each unique carbon atom gives a distinct signal. For this compound, five distinct signals are expected. The carbon of the carboxyl group (C=O) is the most deshielded, appearing furthest downfield (typically 170-180 ppm). docbrown.info The quaternary carbon attached to the electron-withdrawing azide group would also be significantly downfield. The carbons of the two equivalent methyl groups and the methylene group would appear in the upfield region of the spectrum. docbrown.info The chemical shifts can be predicted based on the analysis of similar butanoic acid derivatives. docbrown.info

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(N₃)(CH₃ )₂ | ~1.4 | Singlet | 6H |

| -CH₂ -COOH | ~2.5 | Singlet | 2H |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(N₃)(C H₃)₂ | ~25 |

| -C H₂-COOH | ~45 |

| -C (N₃)(CH₃)₂ | ~65 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molar mass: 143.15 g/mol ), electrospray ionization (ESI) is a common technique that can generate the protonated molecule [M+H]⁺ at m/z 144 or the deprotonated molecule [M-H]⁻ at m/z 142.

Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation pathways. A key fragmentation for azido (B1232118) compounds is the loss of a nitrogen molecule (N₂), which is a neutral loss of 28 Da. nih.gov Therefore, a significant fragment ion at m/z 116 ([M+H - N₂]⁺) would be expected in the positive ion mode. Further fragmentation could involve the loss of the entire carboxylic acid group (-COOH, 45 Da) or water (H₂O, 18 Da). The fragmentation of the related compound 3-methylbutanoic acid shows characteristic ions at m/z values of 87, 60, and 43, corresponding to losses and rearrangements of the alkyl and carboxyl portions of the molecule. massbank.eu Similar fragmentation behavior would be anticipated for the azido-derivative after the initial loss of nitrogen.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| m/z (Positive Mode) | Proposed Ion/Fragment |

|---|---|

| 144 | [M+H]⁺ |

| 116 | [M+H - N₂]⁺ |

| 98 | [M+H - N₂ - H₂O]⁺ |

Strategic Applications of 3 Azido 3 Methylbutanoic Acid in Advanced Organic Synthesis and Chemical Biology

Utility as a Chiral Building Block in Complex Molecule Synthesis

The stereodefined nature of 3-azido-3-methylbutanoic acid makes it an invaluable asset in asymmetric synthesis, where the precise control of stereochemistry is paramount for biological activity.

Modular Construction of Peptides and Peptide Mimetics

The incorporation of non-canonical amino acids into peptides is a key strategy for developing novel therapeutics with improved properties. α-Azido acids, including derivatives of this compound, serve as valuable precursors to α-amino acids in peptide synthesis. The use of an azide (B81097) group as a masked amine offers several advantages in solid-phase peptide synthesis (SPPS).

One significant challenge in SPPS is the coupling of sterically hindered amino acids, which can lead to incomplete reactions and the formation of side products such as diketopiperazines. The use of α-azido acids can mitigate these issues. For instance, peptides that are prone to diketopiperazine formation have been successfully prepared in good yields by coupling α-azido acids to resin-bound iminophosphoranes during Fmoc-Wang synthesis nih.gov. The resulting iminophosphoranes can be hydrolyzed under neutral conditions to furnish the unprotected amine, ready for the subsequent coupling step nih.gov. This approach provides an alternative to traditional methods that may be inefficient for hindered couplings.

The azido (B1232118) acid method has been successfully employed in the solid-phase synthesis of chemotactic peptides, demonstrating higher yields compared to previously reported solution-phase syntheses.

Stereoselective Synthesis of Bioactive Natural Products and their Analogues

The chiral nature of this compound and its derivatives is crucial for the stereoselective synthesis of complex bioactive natural products.

While not a direct application of this compound itself, a closely related chiral building block, (S)-2-(benzyloxy)-3-methylbutanoic acid, has been instrumental in the first total synthesis of 27-deoxylyngbyabellin A , a marine cyanobacteria secondary metabolite thieme-connect.comresearchgate.net. This highlights the utility of substituted methylbutanoic acid derivatives as key components in the assembly of complex natural products. The synthesis of 27-deoxylyngbyabellin A involved a one-pot cascade reaction of (S)-2-(benzyloxy)-3-methylbutanoic acid to construct a critical thiazole unit of the molecule thieme-connect.comresearchgate.net.

Precursor in Medicinal Chemistry and Pharmaceutical Sciences

The azide functionality of this compound is a versatile handle that allows for its conversion into various other functional groups, making it a valuable precursor in the synthesis of pharmaceutically relevant compounds.

Synthesis of Nucleoside Analogues and Antiviral Agents

As demonstrated in the synthesis of Valganciclovir Hydrochloride, (2S)-azido-3-methylbutyric acid is a key precursor for an L-valine ester prodrug of the antiviral agent ganciclovir thieme-connect.com. This prodrug strategy enhances the bioavailability of the active drug. The synthesis involves the coupling of the azido acid with ganciclovir, followed by the reduction of the azide to an amine to yield the final product thieme-connect.com. The stability of the azido group to various reaction conditions makes it an ideal protecting group for the amine functionality during the synthesis.

Development of Agrochemicals and Specialty Chemicals

While specific examples of this compound in the synthesis of commercial agrochemicals are not widely documented in publicly available literature, the structural motifs present in this compound are relevant to agrochemical design. Carboxylic acids and their derivatives are common functionalities in herbicides and pesticides. The chiral nature of this compound could be exploited to develop stereospecific agrochemicals, potentially leading to increased efficacy and reduced environmental impact.

Similarly, in the realm of specialty chemicals, the unique combination of functional groups in this compound makes it a potential building block for the synthesis of polymers, surfactants, and other materials with tailored properties. The azide group, for instance, can be used for cross-linking or surface modification.

Facilitating Bioorthogonal Ligation and Bioconjugation Strategies

The azide group of this compound is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules.

Two of the most prominent bioorthogonal reactions involving azides are the Staudinger ligation and the azide-alkyne cycloaddition, often referred to as "click chemistry".

The Staudinger ligation is a reaction between an azide and a phosphine to form an aza-ylide, which then rearranges to form a stable amide bond researchgate.netnih.govnih.gov. This reaction has been widely used for the chemoselective ligation of peptides and for labeling biomolecules researchgate.netnih.govnih.gov. The use of α-azido acids in this context allows for the site-specific modification of peptides and proteins nih.gov. The reaction proceeds under mild conditions and is compatible with a wide range of functional groups found in biological systems.

| Bioorthogonal Ligation Strategy | Reactants | Product | Key Features |

| Staudinger Ligation | Azide (e.g., from this compound), Phosphine | Amide bond | Bioorthogonal, mild conditions, traceless ligation possible researchgate.netnih.govnih.gov. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (e.g., from this compound), Terminal Alkyne, Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yielding, robust, wide scope nih.govresearchgate.net. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (e.g., from this compound), Strained Alkyne (e.g., cyclooctyne) | 1,2,3-triazole | Copper-free, suitable for live-cell imaging nih.govnih.gov. |

Site-Specific Labeling of Biomolecules

The specific and efficient labeling of biomolecules is a cornerstone of modern chemical biology, enabling the visualization and study of biological processes in vitro and in vivo. The azide group of this compound serves as a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This reactivity is primarily exploited through "click chemistry," a set of powerful, reliable, and selective reactions.

The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biological macromolecules. Theoretically, this compound could be activated at its carboxylic acid group (e.g., as an N-hydroxysuccinimide ester) and then conjugated to an amine-containing biomolecule, such as a protein or an amino-modified nucleic acid. The incorporated azide group would then be available for subsequent reaction with a reporter molecule (e.g., a fluorophore or a biotin tag) bearing an alkyne functionality.

Another important bioorthogonal reaction involving azides is the strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes that react with azides without the need for a cytotoxic copper catalyst, making it particularly well-suited for applications in living cells. In this context, biomolecules could be metabolically or genetically engineered to incorporate a cyclooctyne, and this compound, appended with a suitable probe, could be used for labeling.

While the principles of click chemistry are well-established for a variety of azido-containing compounds, specific, documented examples of this compound being directly employed for the site-specific labeling of biomolecules are not prevalent in the reviewed literature. However, the fundamental reactivity of its azide group makes it a potential candidate for such applications.

Table 1: Comparison of Bioorthogonal Ligation Chemistries Involving Azides

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne |

| Catalyst | Copper(I) | None |

| Reaction Rate | Fast | Generally Slower than CuAAC |

| Biocompatibility | Limited in living systems due to copper cytotoxicity | High, suitable for in vivo applications |

| Applications | In vitro bioconjugation, fixed cells, material science | Live-cell imaging, in vivo labeling |

Polymer and Material Science Applications (e.g., energetic plasticizers, PEG linkers)

The dual functionality of this compound also lends itself to applications in polymer and material science. The carboxylic acid can be used as a monomer or a modifying agent in polymerization reactions, while the azide group can serve as a point for cross-linking or further functionalization.

Energetic Plasticizers:

Azido compounds are known for their high nitrogen content and positive heats of formation, which makes them valuable components of energetic materials. Energetic plasticizers are additives used in polymer-bonded explosives and propellants to improve their processability and mechanical properties without significantly compromising their energetic output. Various azido-containing esters have been synthesized and investigated for this purpose. While there is extensive research on azido plasticizers derived from other carboxylic acids and alcohols, the direct application of this compound as or in the synthesis of energetic plasticizers is not extensively documented in the available literature. However, its structure suggests it could be esterified with energetic alcohols to produce novel plasticizers. The properties of such compounds would need to be experimentally determined.

PEG Linkers:

Poly(ethylene glycol) (PEG) is a biocompatible polymer widely used in drug delivery and biotechnology to improve the solubility and pharmacokinetic properties of therapeutic molecules. Heterobifunctional PEG linkers, which have different reactive groups at each end, are valuable tools for conjugating different molecules. Azido-terminated PEG acids are common intermediates in the synthesis of these linkers. The azide group provides a handle for click chemistry, while the carboxylic acid can be coupled to amines. Although various azido-PEG-acid structures are commercially available and described in the literature, the specific use of this compound to synthesize a distinct class of PEG linkers has not been specifically detailed. A facile synthesis of azido-terminated heterobifunctional PEGs has been reported, highlighting the utility of the azide and carboxylic acid functionalities in creating these important bioconjugation reagents nih.gov.

Table 2: Potential Polymer and Material Science Applications of this compound

| Application Area | Potential Role of this compound | Key Functional Groups Utilized |

| Energetic Materials | Precursor for energetic plasticizers via esterification | Azide (for energy), Carboxylic Acid (for reaction) |

| Biomaterials | Building block for functionalized polymers | Azide (for bioconjugation), Carboxylic Acid (for polymerization) |

| Drug Delivery | Component of PEG linkers for drug conjugation | Azide (for click chemistry), Carboxylic Acid (for amine coupling) |

Catalytic Applications of this compound Derivatives

The azide group in this compound can be transformed into other nitrogen-containing functionalities, such as amines or triazoles, which can act as ligands for metal catalysts. The synthesis of derivatives of this compound could therefore open avenues for new catalytic systems.

For example, the azide could undergo a click reaction with an alkyne-containing ligand precursor to generate a triazole-based ligand. The carboxylic acid moiety could either be coordinated to a metal center or serve as an anchoring group to immobilize the catalytic complex on a solid support. The synthesis and catalytic activity of metal complexes derived from Schiff bases of amino acids, such as those from L-valine (2-amino-3-methylbutanoic acid), have been investigated for various reactions uobasrah.edu.iqmdpi.com. While these are not direct derivatives of this compound, they demonstrate the principle of using amino acid-like scaffolds in catalysis.

A study on a different azido-substituted molecule, an 8-membered ring laddersiloxane, showed that the azido groups could be converted via click chemistry into multidentate ligands. The resulting copper complex exhibited excellent activity and selectivity in the oxidative dehydrogenation of alcohols odu.edu. This illustrates the potential of using the azide group as a precursor to catalytically active species. However, specific research on the synthesis and catalytic applications of derivatives of this compound is not yet prominent in the scientific literature.

Emerging Research Frontiers and Future Prospects for 3 Azido 3 Methylbutanoic Acid

Innovation in Green Chemistry Approaches for Synthesis

Traditional synthesis of azide-containing compounds often involves reagents and solvents that are not environmentally friendly. In response, the field of green chemistry is driving innovation toward more sustainable synthetic routes. For 3-Azido-3-methylbutanoic acid, future research is focused on adopting biocatalytic methods that offer high selectivity and reduce hazardous waste. acs.orgwikipedia.org

Enzymatic synthesis represents a key frontier. nih.gov Enzymes such as halogenases or engineered cytochrome P450s are being explored for their ability to perform selective C-H azidation, potentially offering a direct and cleaner route to azide-containing molecules. acs.orgnih.gov This biocatalytic approach operates under mild conditions, minimizes the use of protecting groups, and can lead to highly enantiopure products, which is crucial for pharmaceutical applications. wikipedia.orgnih.gov Researchers are investigating the use of promiscuous enzymes that can be engineered to accept non-natural substrates, paving the way for the de novo biosynthesis of azides. nih.govresearchgate.net

Further green innovations include the use of eco-friendly solvents, such as water or ionic liquids, and the adoption of continuous flow chemistry. Flow synthesis can improve reaction safety and efficiency, particularly when working with energetic compounds like azides.

Table 1: Comparison of Synthetic Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Reagents | Often uses harsh reagents (e.g., sodium azide (B81097) with halogenated precursors). | Utilizes biocatalysts (enzymes) or safer azidating agents. nih.gov |

| Solvents | Typically relies on polar aprotic solvents (e.g., DMF). | Employs water, ionic liquids, or solvent-free conditions. imist.ma |

| Conditions | May require elevated temperatures and pressures. | Operates at or near ambient temperature and pressure. wikipedia.org |

| Byproducts | Can generate significant hazardous waste. | Minimal and often biodegradable byproducts. |

| Selectivity | May require protecting groups to achieve desired selectivity. | High chemo-, regio-, and stereoselectivity from enzymatic action. nih.gov |

Design of Novel Derivations with Enhanced Reactivity or Specificity

The true potential of this compound lies in its role as a versatile chemical linker. Its bifunctional nature allows for the creation of a vast array of derivatives with tailored properties. The azide group is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole linkages. biochempeg.comrsc.org The carboxylic acid end can be readily modified to connect to other molecules.

Researchers are designing novel derivatives to enhance reactivity or confer specificity for particular applications. For example:

Activated Esters: The carboxylic acid can be converted into an N-hydroxysuccinimide (NHS) ester. This "activated" form reacts efficiently with primary amines on biomolecules like proteins or peptides to form stable amide bonds.

PEGylated Linkers: Polyethylene glycol (PEG) chains can be attached to the carboxylic acid. These PEGylated derivatives offer improved water solubility, reduced immunogenicity, and better pharmacokinetic profiles for therapeutic applications. medchemexpress.com

Bifunctional Probes: The molecule can be used to link a targeting moiety (like a peptide that binds to a specific cell receptor) to a functional payload (like a fluorescent dye or a drug).

The design of these derivatives is critical for controlling the stability of the final conjugate and ensuring that a therapeutic payload is released only at the desired site. nih.gov

Table 2: Examples of Potential Derivatives and Their Functions

| Derivative Class | Modification Site | Functional Enhancement | Potential Application |

|---|---|---|---|

| NHS Esters | Carboxylic Acid | Enhanced reactivity towards amines. | Protein labeling, bioconjugation. |

| PEGylated Azides | Carboxylic Acid | Increased solubility and biocompatibility. medchemexpress.com | Drug delivery, therapeutic linkers. |

| Maleimide Conjugates | Carboxylic Acid | Specific reactivity towards thiol groups (cysteine). | Site-specific protein modification. |

| Alkyne Conjugates | Carboxylic Acid | Creates a homo-bifunctional "click" linker. | Polymer chemistry, material science. |

Expanding Applications in Targeted Drug Delivery and Diagnostics

A major area of expansion for this compound derivatives is in the development of targeted therapies, most notably Antibody-Drug Conjugates (ADCs). biochempeg.commedchemexpress.com In an ADC, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This approach delivers the drug directly to the tumor, minimizing collateral damage to healthy tissues.

This compound is an ideal candidate for the linker component in these systems. rsc.org Its carboxylic acid function can be used to attach the cytotoxic payload, while the azide group provides a "handle" to click the entire drug-linker complex onto a modified antibody. The stability and cleavage properties of the resulting linker are critical design elements that are under intense investigation. nih.gov

In diagnostics, the same principle applies. The azide group can be used to attach a diagnostic agent—such as a fluorescent dye, a radioisotope for PET imaging, or a contrast agent for MRI—to a targeting molecule. This allows for the visualization of specific cells, tissues, or biological processes in vitro and in vivo. The small, stable, and bioorthogonal nature of the click reaction makes it perfect for these sensitive applications. nih.gov

Integration with Automation and High-Throughput Synthesis Methodologies

The discovery of new drugs and materials is being accelerated by automation and high-throughput screening (HTS). chemdiv.comthermofisher.com The modular nature of click chemistry makes this compound exceptionally well-suited for these platforms. Researchers can rapidly generate large libraries of compounds by reacting a single azide building block with a diverse array of alkynes in multi-well plates. nih.govresearchgate.net

Automated synthesis platforms can perform these reactions on a nano- or microscale, handling thousands of distinct reactions in parallel. nih.govfrontiersin.org This process allows for the creation of vast small-molecule libraries that can then be screened for biological activity against a specific target, such as an enzyme or a cell receptor. nih.govacs.org This integration of automated synthesis and HTS dramatically shortens the timeline for identifying promising "hit" compounds in the drug discovery pipeline. synplechem.comresearchgate.net The simplicity and robustness of using azide building blocks are key to the success of these high-throughput strategies. researchgate.net

Q & A

Basic Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 3-Azido-3-methylbutanoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the azide group (-N) and methyl substituents. Chemical shifts for the azide-adjacent carbons and protons should align with computational predictions (e.g., ~2.5–3.5 ppm for methyl groups adjacent to azides) .

- Infrared Spectroscopy (IR) : Identify the characteristic azide stretch at ~2100–2200 cm. Carboxylic acid O-H stretches (~2500–3300 cm) should also be observed .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (expected m/z: 157.11 for CHNO) and isotopic pattern .

- Example Data Table :

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid friction, heat, or sparks due to azide explosion risks .

- Storage : Keep in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C. Moisture sensitivity necessitates desiccants .

- Emergency Protocols : For spills, neutralize with dilute sodium bicarbonate and dispose via hazardous waste channels .

Q. What synthetic strategies are employed to introduce the azide group into 3-methylbutanoic acid derivatives?

- Methodological Answer :

- Nucleophilic Substitution : React 3-bromo-3-methylbutanoic acid with sodium azide (NaN) in polar aprotic solvents (e.g., DMF) at 60–80°C. Carboxylic acid protection (e.g., methyl ester) may be required to prevent side reactions .

- Deprotection : Hydrolyze esters (e.g., using NaOH/EtOH) post-azide introduction .

- Quality Control : Monitor reaction progress via TLC (R shift) and confirm azide incorporation via IR .

Advanced Questions

Q. How can thermal stability studies be designed to mitigate risks during exothermic reactions involving this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature and enthalpy change. For example, if DSC shows exothermic peaks >100°C, restrict reaction temperatures below this threshold .

- Small-Scale Testing : Conduct reactions in microreactors or controlled batch systems with real-time temperature monitoring. Reference safety protocols from azide-handling guidelines in .

- Contingency Planning : Implement emergency cooling systems and pressure relief devices for large-scale syntheses .

Q. What experimental approaches resolve contradictions in reported reaction yields for this compound’s use in Huisgen cycloadditions?

- Methodological Answer :

- Variable Screening : Systematically test catalysts (Cu(I) vs. Ru), solvents (aqueous vs. organic), and stoichiometry. For example, Cu(I)-catalyzed reactions may require inert atmospheres to prevent oxidation .

- Analytical Validation : Use HPLC (C18 column, UV detection at 254 nm) to quantify unreacted azide and cycloadducts. Compare retention times with standards .

- Kinetic Studies : Perform time-resolved H NMR to track reaction progress and identify intermediates. ’s use of EDC/NHS for coupling reactions highlights the importance of kinetic control .

Q. How does pH influence the stability of this compound in aqueous solutions, and how can degradation pathways be characterized?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC .

- Degradation Products : Use LC-MS to identify byproducts (e.g., carboxylic acid derivatives via Staudinger reactions). ’s focus on moisture sensitivity suggests hydrolytic pathways under acidic/basic conditions .

- Mechanistic Modeling : Employ DFT calculations to predict protonation states and transition states for azide decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.